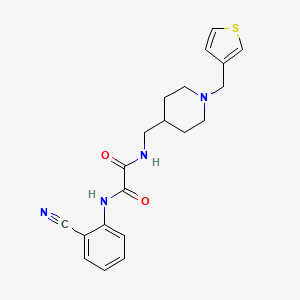
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as PF-06463922, is a novel and selective inhibitor of the protein tyrosine kinase 2 (TYK2). TYK2 belongs to the Janus kinase (JAK) family of enzymes and plays a crucial role in the signaling pathways of various cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Therefore, PF-06463922 has potential applications in the treatment of autoimmune diseases, inflammatory disorders, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial Activity : The synthesis of new quinazolinones derivatives demonstrated antimicrobial activity. These compounds were synthesized through reactions involving various nitrogen nucleophiles, showing potential for antibacterial and antifungal applications (Naganagowda & Petsom, 2011).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Certain derivatives showed significant hypotension in models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Insecticidal Efficacy : Novel bis quinazolinone derivatives have been synthesized and their insecticidal efficacy studied. These compounds, developed through reactions with different nitrogen nucleophiles, showed promising insecticidal properties (El-Shahawi et al., 2016).
Antifungal Activities : Quinazolinone derivatives have been studied for their antifungal activities. Compounds synthesized through specific reactions exhibited potential antifungal properties, contributing to the development of new antifungal agents (Shivan & Holla, 2011).
Anticonvulsant Properties : The synthesis of 2,3-disubstituted quinazolones as possible anticonvulsants was explored. These compounds, prepared through condensation reactions, showed significant activity against pentylenetetrazol-induced seizures, indicating their potential as anticonvulsant agents (Misra et al., 1978).
Diuretic Agents : Novel quinazolinone derivatives have been synthesized and evaluated as diuretic agents. Some compounds, particularly those containing thiazole or 1,3,4-thiadiazole moieties, exhibited significant diuretic activity, highlighting their potential in diuretic therapy (Maarouf et al., 2004).
Propiedades
IUPAC Name |
3-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-15-8-13(16(20)26-15)17(24)22-7-3-4-11(9-22)23-10-21-14-6-2-1-5-12(14)18(23)25/h1-2,5-6,8,10-11H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZZRFJYVXYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(SC(=C2)Cl)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)


![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)
![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)


![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)